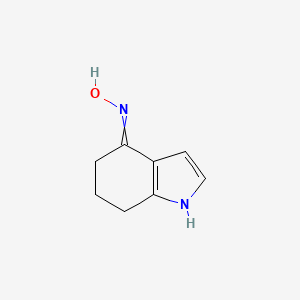

(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

Beschreibung

(E)-6,7-Dihydro-1H-indol-4(5H)-one oxime is a bicyclic oxime derivative characterized by a partially hydrogenated indole backbone and an oxime functional group at the 4-position. Its (E)-isomeric configuration distinguishes it from the (Z)-form, which can significantly influence its physicochemical and biological properties. The oxime moiety enhances its ability to act as a nucleophile or participate in hydrogen bonding, making it a valuable scaffold for synthesizing derivatives with tailored activities .

Eigenschaften

Molekularformel |

C8H10N2O |

|---|---|

Molekulargewicht |

150.18 g/mol |

IUPAC-Name |

N-(1,5,6,7-tetrahydroindol-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H10N2O/c11-10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9,11H,1-3H2 |

InChI-Schlüssel |

NGYHNWRKMRIRFH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CN2)C(=NO)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(E)-6,7-Dihydro-1H-indol-4(5H)-one oxime serves as an intermediate in the synthesis of various heterocyclic compounds. Its oxime group allows for diverse chemical transformations, including oxidation to nitroso derivatives or reduction to amines .

Table 1: Chemical Reactions Involving (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME

| Reaction Type | Resulting Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso or Nitro derivatives | Hydrogen peroxide, peracids |

| Reduction | Corresponding amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various derivatives | Amines or thiols under acidic/basic conditions |

Biological Applications

Research indicates that this compound has potential as a biochemical probe due to its ability to interact with biological molecules. Studies have suggested its application in the development of anti-inflammatory and anticancer agents .

Case Study: Anticancer Activity

A study explored the anticancer properties of indole derivatives, including (E)-6,7-dihydro-1H-indol-4(5H)-one oxime. The compound exhibited significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug discovery. Its interaction with specific molecular targets may inhibit enzymatic activities relevant to disease processes.

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pathways involved in inflammation |

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Exhibits antibacterial properties against pathogens |

Industrial Applications

(E)-6,7-Dihydro-1H-indol-4(5H)-one oxime is also utilized in the production of dyes and pigments due to its unique chemical structure that allows for vibrant color formation .

Wirkmechanismus

The mechanism of action of (E)-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of (E)-6,7-Dihydro-1H-indol-4(5H)-one Oxime and Analogs

| Compound Name | Core Structure | Substituents/Functional Groups | Key Structural Features |

|---|---|---|---|

| (E)-6,7-Dihydro-1H-indol-4(5H)-one oxime | Indole derivative | Oxime (E-configuration) | Partially saturated indole ring |

| 6,7-Dihydroquinolin-8(5H)-one oxime | Quinoline derivative | Oxime | Partially saturated quinoline |

| Di(1H-tetrazol-5-yl) methanone oxime | Tetrazole derivative | Oxime, tetrazole rings | High hydrogen-bonding capacity |

Physicochemical Properties

- Thermal Stability: (E)-6,7-Dihydro-1H-indol-4(5H)-one oxime decomposes at temperatures comparable to its analogs (e.g., ~250–290°C). However, di(1H-tetrazol-5-yl) methanone oxime exhibits higher thermal stability (288.7°C) due to extensive intermolecular hydrogen bonds .

- Crystallinity : The compound crystallizes in the orthorhombic space group Pbc2 with a density of 1.675 g·cm⁻³, similar to tetrazole-based oximes but less dense than fully aromatic systems .

Antimicrobial Activity

(E)-6,7-Dihydro-1H-indol-4(5H)-one oxime derivatives demonstrate moderate activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria, with MIC values ranging from 32–128 µg/mL. In contrast:

- Pyrazoline derivatives (e.g., compound 8 ) show enhanced antifungal activity against C. albicans (MIC = 16 µg/mL) due to the pyrazole ring’s electron-withdrawing effects .

- Isoxazoline analogs (e.g., compound 11 ) exhibit lower potency, highlighting the importance of the heterocyclic substituent on bioactivity .

Q & A

Q. What are the common synthetic routes for (E)-6,7-dihydro-1H-indol-4(5H)-one oxime, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via chemoenzymatic methods using regioselective acetoxylation followed by kinetic resolution with enzymes like lipases, achieving high enantiomeric excess (>90% ee) . Alternatively, three-component reactions in water-ethanol (1:1) under reflux offer a green chemistry approach, with yields ranging from 65–85% depending on substituents (Table 1, ). Purity is influenced by solvent choice, temperature, and catalyst selection. For example, acetic acid as a catalyst in cyclization reactions improves product isolation .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of (E)-6,7-dihydro-1H-indol-4(5H)-one oxime derivatives?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1680–1685 cm⁻¹, while oxime (N-O) stretches are observed at 3230–3450 cm⁻¹ .

- ¹H-NMR : Key signals include methyl groups (δ 1.01–1.03 ppm for CH₃), diastereotopic protons on the indole ring (δ 2.23–2.25 ppm), and pyrazole/oxime protons (δ 5.49–6.91 ppm) .

- 13C-NMR : The carbonyl carbon resonates at 190–193 ppm, while aromatic carbons appear at 124–157 ppm .

Q. What are the critical challenges in isolating (E)-6,7-dihydro-1H-indol-4(5H)-one oxime intermediates during synthesis?

- Methodological Answer : Air- and moisture-sensitive intermediates (e.g., enolates) require Schlenk line techniques for handling under inert atmospheres . Contamination by diastereomers can occur during kinetic resolution; purification via column chromatography with ethyl acetate/hexane (3:7) or recrystallization in ethanol improves enantiopurity .

Advanced Research Questions

Q. How can chemoenzymatic methods be optimized to achieve high enantiomeric excess (ee) in (E)-6,7-dihydro-1H-indol-4(5H)-one oxime derivatives?

- Methodological Answer : Enzyme selection is critical—lipase B from Candida antarctica (CAL-B) shows superior regioselectivity for acetoxylation. Kinetic resolution at 25°C with 10% enzyme loading and tert-butyl methyl ether as solvent achieves >90% ee. Monitoring reaction progress via chiral HPLC (Chiralpak IA column) ensures timely termination to prevent racemization .

Q. What strategies resolve contradictions in bioactivity data for (E)-6,7-dihydro-1H-indol-4(5H)-one oxime derivatives across microbial assays?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance (e.g., E. coli vs. S. aureus). Standardizing inoculum size (1–5 × 10⁵ CFU/mL) and using broth microdilution (CLSI guidelines) improve reproducibility. For example, compound 42 (Table 1, ) shows MIC = 8 µg/mL against S. aureus but 32 µg/mL against P. aeruginosa, highlighting Gram-negative permeability barriers.

Q. How does computational modeling predict the reactivity of (E)-6,7-dihydro-1H-indol-4(5H)-one oxime in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal charge distribution on nitrogen atoms (N1 vs. N3), favoring nucleophilic attack at N1 due to higher electron density (Mulliken charge: N1 = -0.45, N3 = -0.32) . Solvent effects (e.g., ethanol polarity) are modeled using the PCM framework to predict reaction pathways.

Q. What experimental designs mitigate side reactions during the synthesis of pyrazoline and isoxazoline derivatives from (E)-6,7-dihydro-1H-indol-4(5H)-one oxime?

- Methodological Answer : Side reactions (e.g., over-oxidation) are minimized by controlling stoichiometry (1:1.2 chalcone-to-hydrazine ratio) and reaction time (7 hours under reflux). Acetic acid as a catalyst suppresses enol tautomerization, while bromine water quenches unreacted intermediates .

Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in melting points and yields reported for (E)-6,7-dihydro-1H-indol-4(5H)-one oxime derivatives?

- Methodological Answer : Variations in melting points (e.g., 289–290°C for 42 vs. 229–230°C for 43 , ) arise from polymorphism or residual solvents. Recrystallization in ethanol followed by vacuum drying (50°C, 24 h) standardizes purity. Yield discrepancies (e.g., 82–88% in ) are often due to solvent grade; HPLC-grade ethanol improves consistency.

Q. What statistical methods validate bioactivity data for (E)-6,7-dihydro-1H-indol-4(5H)-one oxime in antimicrobial studies?

- Methodological Answer : ANOVA with post-hoc Tukey tests identifies significant differences in zone-of-inhibition diameters (α = 0.05). For MICs, log-transformed data are analyzed via probit regression to calculate IC₅₀ values .

Experimental Design & Optimization

Q. What green chemistry principles can be applied to improve the sustainability of (E)-6,7-dihydro-1H-indol-4(5H)-one oxime synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.